molecular formula C12H12N2OS B2830816 N-(2-(thiophen-3-yl)ethyl)picolinamide CAS No. 1197563-47-5

N-(2-(thiophen-3-yl)ethyl)picolinamide

Cat. No.: B2830816
CAS No.: 1197563-47-5
M. Wt: 232.3
InChI Key: OFYJYAAVDSEEKJ-UHFFFAOYSA-N
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Description

N-(2-(Thiophen-3-yl)ethyl)picolinamide is a picolinamide derivative featuring a thiophene ring connected via a two-carbon ethyl spacer to the amide nitrogen (Fig. 1). This structural motif combines the electron-rich thiophene moiety with the metal-chelating picolinamide group, making it relevant in coordination chemistry and biomedical applications. Potential applications include diagnostic imaging, polymer synthesis, and enzyme inhibition, as inferred from structurally related analogs.

Properties

IUPAC Name

N-(2-thiophen-3-ylethyl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c15-12(11-3-1-2-6-13-11)14-7-4-10-5-8-16-9-10/h1-3,5-6,8-9H,4,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYJYAAVDSEEKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NCCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(thiophen-3-yl)ethyl)picolinamide typically involves the reaction of 2-(thiophen-3-yl)ethylamine with picolinic acid or its derivatives. One common method is the condensation reaction, where the amine group of 2-(thiophen-3-yl)ethylamine reacts with the carboxylic acid group of picolinic acid to form the amide bond. This reaction often requires a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to proceed efficiently .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for maximizing yield and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(2-(thiophen-3-yl)ethyl)picolinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-(thiophen-3-yl)ethyl)picolinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-(2-(thiophen-3-yl)ethyl)picolinamide involves its interaction with specific molecular targets. The thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins, while the picolinamide moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations and Structural Features

Key structural analogs and their differences are summarized in Table 1.

Compound Name Substituent Structure Key Features Application/Findings Reference
N-(2-(Thiophen-3-yl)ethyl)picolinamide Ethyl spacer between thiophene and amide Enhanced flexibility; potential for chelation Hypothesized imaging/therapeutic agent N/A
N-(thiophen-3-yl)picolinamide (28) Direct thiophene-amide linkage Rigid structure; limited solubility Intermediate in coordination polymers
18F-5-FPN Diethylaminoethyl spacer; radiofluorinated High tumor uptake; poor hepatobiliary clearance Melanoma imaging agent
N-cinnamylpicolinamide (17) Cinnamyl group attached to amide Extended conjugation; improved lipophilicity Model compound for synthetic studies
CDD-813 (12a) Complex polyaromatic substituent BET bromodomain inhibition Anticancer candidate

Key Observations :

  • Spacer Effects : The ethyl spacer in N-(2-(thiophen-3-yl)ethyl)picolinamide may improve solubility and conformational flexibility compared to the rigid N-(thiophen-3-yl)picolinamide .
  • Functional Group Impact: Radiofluorinated analogs like 18F-5-FPN demonstrate how substituents (e.g., fluorine) enhance diagnostic utility but introduce challenges like low radiochemical yield (5–10%) .
  • Biological Activity : CDD-813’s complex substituent enables stereoselective BET bromodomain inhibition, highlighting the picolinamide scaffold’s versatility in drug design .

Biological Activity

N-(2-(thiophen-3-yl)ethyl)picolinamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a thiophene ring and a picolinamide structure. The combination of these two moieties enhances its pharmacological properties, making it a candidate for various therapeutic applications.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. Research indicates that compounds with similar structures often exhibit:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways, similar to other picolinamide derivatives that affect nitric oxide and cyclooxygenase-2 (COX-2) production in macrophages .
  • Antimicrobial Activity : The thiophene moiety is associated with enhanced antimicrobial properties, potentially acting through enzyme inhibition or receptor modulation .

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiophene-containing compounds. For instance, derivatives similar to this compound have demonstrated significant antiproliferative activities against various cancer cell lines. A related compound, DPP-21, showed an IC50 value of approximately 6.23 nM against six cancer cell lines, indicating strong anti-cancer efficacy .

Antibacterial Effects

In vitro studies have shown that this compound exhibits promising antibacterial activity. It has been evaluated against several bacterial strains, demonstrating effective inhibition comparable to established antibiotics .

Case Studies and Research Findings

  • Antibacterial Evaluation : A study conducted on derivatives including this compound revealed significant antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as a novel antibacterial agent .
  • Anticancer Activity : In a comparative study, the compound was tested alongside other thiophene derivatives for their ability to induce apoptosis in cancer cells. Results indicated that this compound could effectively trigger apoptotic pathways in treated cells, further supporting its role as an anticancer agent .

Data Summary

Compound Activity IC50/ MIC Values
This compoundAntibacterialVaries by strain
Related thiophene derivative (DPP-21)Anticancer6.23 nM
Other thiophene derivativesAntimicrobialVaries

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